

# Application Notes and Protocols: Sonogashira Coupling of 5-Iododecane with Terminal Alkynes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of **5-iododecane**, a secondary alkyl iodide, with various terminal alkynes. This reaction is a powerful tool for the formation of  $C(sp^3)$ –C(sp) bonds, enabling the synthesis of complex molecules with applications in pharmaceuticals, natural products, and materials science. While the traditional Sonogashira coupling is well-established for aryl and vinyl halides, its application to unactivated alkyl halides has been more challenging.[1] This document outlines modern, effective protocols, primarily focusing on copper and nickel-catalyzed systems that facilitate this transformation.

### Introduction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The direct coupling of unactivated alkyl halides, such as **5-iododecane**, has historically been difficult due to competing side reactions like β-hydride elimination. However, recent advancements have led to the development of robust catalytic systems that can efficiently couple these challenging substrates. These methods often employ alternative catalysts, such as nickel complexes, or modified copper-catalyzed systems that operate under specific conditions to favor the desired cross-coupling product.[3][4]



### **Data Presentation: Reaction Conditions and Yields**

The following tables summarize quantitative data from recent studies on the Sonogashira-type coupling of secondary alkyl iodides with terminal alkynes, providing a basis for comparison of different catalytic systems and reaction parameters.

Table 1: Nickel-Catalyzed Sonogashira Coupling of Secondary Alkyl Iodides with Terminal Alkynes

Entry	Alkyl Iodid e	Alkyn e	Catal yst (mol %)	Co- cataly st (mol %)	Base (equi v.)	Solve nt	Temp. (°C)	Time (h)	Yield (%)
1	1- lodooc tane	Phenyl acetyl ene	Ni- catalys t 1 (1)	Cul (5)	Cs <sub>2</sub> CO 3 (1.5)	DMSO	25	4	92
2	1- lodooc tane	2- Ethyny Ipyridi ne	Ni- catalys t 1 (1)	Cul (5)	Cs <sub>2</sub> CO <sub>3</sub> (1.5)	DMSO	25	4	88
3	Cycloh exyl lodide	Phenyl acetyl ene	[Ni(CN N)Br] (5)	Cul (10)	CS <sub>2</sub> CO 3 (2)	DMSO	80	24	75
4	Cyclop entyl Iodide	Phenyl acetyl ene	[Ni(CN N)Br] (5)	Cul (10)	Cs <sub>2</sub> CO 3 (2)	DMSO	80	24	72

Data adapted from studies on nickel-catalyzed Sonogashira couplings of unactivated alkyl halides.[3][5]

Table 2: Copper-Catalyzed Sonogashira-Type Coupling of Secondary Alkyl Iodides with Terminal Alkynes



| Entry | Alkyl Iodide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | |---|--|--|--|--|--|--| | 1 | Cyclohexyl Iodide | Phenylacetylene | [Cu(CH<sub>3</sub>CN)<sub>4</sub>]BF<sub>4</sub> (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 85 | | 2 | Cyclopentyl Iodide | Phenylacetylene | [Cu(CH<sub>3</sub>CN)<sub>4</sub>]BF<sub>4</sub> (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 81 | | 3 | 2-Iodooctane | 4-Methoxyphenylacetylene | [Cu(CH<sub>3</sub>CN)<sub>4</sub>]BF<sub>4</sub> (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 75 | | 4 | 2-Iodobutane | 1-Octyne | [Cu(CH<sub>3</sub>CN)<sub>4</sub>]BF<sub>4</sub> (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 68 |

Data derived from a study on aryl radical-enabled, copper-catalyzed Sonogashira-type cross-coupling of unactivated alkyl iodides.[1]

## **Experimental Protocols**

The following are detailed methodologies for key experiments.

# General Protocol for Nickel-Catalyzed Sonogashira Coupling of 5-lododecane with Phenylacetylene

This protocol is adapted from established procedures for the nickel-catalyzed coupling of secondary alkyl iodides.[3][5]

#### Materials:

- 5-lododecane
- Phenylacetylene
- Nickel(II) chloride complex with a [P,S] bidentate ligand (e.g., Catalyst 1 from cited literature, 1 mol%)[3]
- Copper(I) iodide (Cul, 5 mol%)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 1.5 equivalents)
- Anhydrous dimethyl sulfoxide (DMSO)
- Schlenk flask and standard Schlenk line equipment



- Nitrogen or Argon gas for inert atmosphere
- Magnetic stirrer and heating plate

#### Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N<sub>2</sub> or Ar), add the nickel catalyst (1 mol%), copper(l) iodide (5 mol%), and cesium carbonate (1.5 equiv.).
- Solvent and Reactants: Add anhydrous DMSO to the flask, followed by **5-iododecane** (1.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.
- Reaction Conditions: The reaction mixture is stirred at 25°C for 4 hours.
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

## General Protocol for Copper-Catalyzed Sonogashira-Type Coupling of 5-lododecane with 1-Octyne

This protocol is based on the aryl radical-enabled copper-catalyzed coupling of unactivated alkyl iodides.[1]

#### Materials:

- 5-lododecane
- 1-Octyne
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH3CN)4]BF4, 25 mol%)



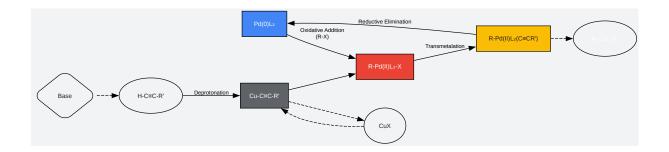
- Terpyridine (25 mol%)
- 4-Acetylbenzenediazonium tetrafluoroborate (2.0 equivalents)
- Anhydrous dimethyl sulfoxide (DMSO)
- Schlenk flask and standard Schlenk line equipment
- · Argon gas for inert atmosphere
- Magnetic stirrer and heating plate

#### Procedure:

- Reaction Setup: In a glovebox or under a stream of argon, a Schlenk tube is charged with [Cu(CH<sub>3</sub>CN)<sub>4</sub>]BF<sub>4</sub> (25 mol%), terpyridine (25 mol%), and the diazonium salt (2.0 equiv.).
- Solvent and Reactants: Anhydrous DMSO is added, followed by 5-iododecane (1.0 equiv.) and 1-octyne (1.1 equiv.).
- Reaction Conditions: The Schlenk tube is sealed and the mixture is stirred at 50°C.
- Monitoring the Reaction: The reaction progress is monitored by TLC or GC-MS.
- Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the final product.

# Mandatory Visualizations Catalytic Cycle of Sonogashira Coupling



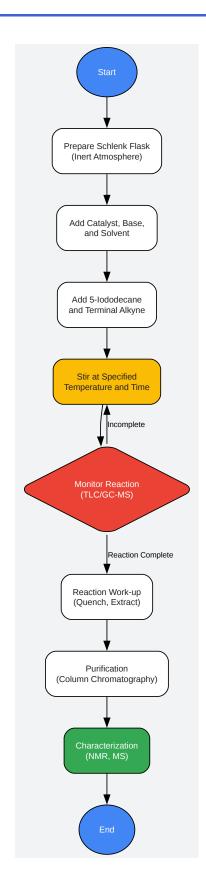


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Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

## **Experimental Workflow**





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